molecular formula C7H5N3O B2688941 5-Cyanopicolinamide CAS No. 65346-04-5

5-Cyanopicolinamide

Cat. No.: B2688941
CAS No.: 65346-04-5
M. Wt: 147.137
InChI Key: KWIPIEOKQCFDRY-UHFFFAOYSA-N
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Description

5-Cyanopicolinamide is an organic compound with the molecular formula C7H5N3O It is characterized by the presence of a cyano group (-CN) attached to the fifth position of a picolinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanopicolinamide typically involves the cyanation of picolinamide derivatives. One common method includes the reaction of 5-bromopicolinamide with a cyanide source such as copper(I) cyanide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanopicolinamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

5-Cyanopicolinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyanopicolinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form strong interactions with metal ions, making it a useful ligand in coordination complexes. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

    Picolinamide: Lacks the cyano group, making it less reactive in certain chemical transformations.

    5-Bromopicolinamide: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.

    Cyanobenzotriazole: Another cyano-containing compound used in electrophilic cyanation reactions.

Uniqueness: 5-Cyanopicolinamide is unique due to the presence of both the cyano and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable coordination complexes makes it a valuable compound in research and industry .

Properties

IUPAC Name

5-cyanopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPIEOKQCFDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65346-04-5
Record name 5-cyanopyridine-2-carboxamide
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